molecular formula C16H15NO5 B15092676 Methyl 2-(4-nitrophenyl)-2-(2-methoxyphenyl)acetate

Methyl 2-(4-nitrophenyl)-2-(2-methoxyphenyl)acetate

Cat. No.: B15092676
M. Wt: 301.29 g/mol
InChI Key: OPWMTBCPZYGTGN-UHFFFAOYSA-N
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Description

Methyl 2-(4-nitrophenyl)-2-(2-methoxyphenyl)acetate is an organic compound that belongs to the class of esters Esters are commonly found in nature and are often responsible for the aromas and flavors of fruits and flowers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-nitrophenyl)-2-(2-methoxyphenyl)acetate typically involves esterification reactions. One common method is the Fischer esterification, where an acid (such as 2-(4-nitrophenyl)-2-(2-methoxyphenyl)acetic acid) reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are often employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-nitrophenyl)-2-(2-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium hydroxide or hydrochloric acid for hydrolysis.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: 2-(4-aminophenyl)-2-(2-methoxyphenyl)acetate.

    Reduction: 2-(4-nitrophenyl)-2-(2-methoxyphenyl)acetic acid and methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: May serve as a probe or reagent in biochemical assays.

    Medicine: Potential precursor for pharmaceutical compounds with therapeutic properties.

    Industry: Could be used in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of methyl 2-(4-nitrophenyl)-2-(2-methoxyphenyl)acetate depends on its specific application. In a biochemical context, it might interact with enzymes or receptors, altering their activity. The nitro and methoxy groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-nitrophenyl)acetate
  • Methyl 2-(2-methoxyphenyl)acetate
  • Methyl 2-(4-aminophenyl)-2-(2-methoxyphenyl)acetate

Uniqueness

Methyl 2-(4-nitrophenyl)-2-(2-methoxyphenyl)acetate is unique due to the presence of both nitrophenyl and methoxyphenyl groups, which can impart distinct chemical and physical properties

Properties

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

methyl 2-(2-methoxyphenyl)-2-(4-nitrophenyl)acetate

InChI

InChI=1S/C16H15NO5/c1-21-14-6-4-3-5-13(14)15(16(18)22-2)11-7-9-12(10-8-11)17(19)20/h3-10,15H,1-2H3

InChI Key

OPWMTBCPZYGTGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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